N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride
Description
Properties
Molecular Formula |
C13H17ClFN3 |
|---|---|
Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c1-11-10-17(8-7-14)16-13(11)15-9-12-5-3-2-4-6-12;/h2-6,10H,7-9H2,1H3,(H,15,16);1H |
InChI Key |
MEPRJDNYFKYQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=CC=C2)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydrazine Derivatives
The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For example, diethyl butynedioate reacts with methylhydrazine in toluene under reflux to form 5-hydroxy-1-methylpyrazole-3-carboxylate intermediates. Adjusting substituents at the N1 and C4 positions is achieved by substituting methylhydrazine with 2-fluoroethylhydrazine or introducing benzyl groups post-cyclization.
Key conditions :
Alkylation at N1 Position
After pyrazole ring formation, the N1 position is alkylated with 2-fluoroethyl groups. 1-(2-Fluoroethyl)-4-methylpyrazole is treated with benzyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile.
Reaction scheme :
$$
\text{1-(2-Fluoroethyl)-4-methylpyrazole} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{N-Benzyl-1-(2-fluoroethyl)-4-methylpyrazole}
$$
Optimization :
- Reaction time: 12–24 hours
- Temperature: 60–80°C
- Yield: 72–89%
Reductive Amination for C3-Amine Functionalization
Intermediate Nitration and Reduction
The C3-amine group is introduced via nitration followed by reduction. 4-Methylpyrazole is nitrated at C3 using HNO₃/H₂SO₄, then reduced with H₂/Pd-C or NaBH₄ to yield 3-amino-4-methylpyrazole.
Critical parameters :
Coupling with Benzyl Groups
The 3-amino group is alkylated using benzyl chloride in dimethylformamide (DMF) with triethylamine as a base.
Reaction profile :
$$
\text{3-Amino-1-(2-fluoroethyl)-4-methylpyrazole} + \text{Benzyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DMF}} \text{N-Benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine}
$$
Challenges :
Fluorination Strategies
Direct Fluorination with DAST
The 2-fluoroethyl group is introduced via diethylaminosulfur trifluoride (DAST) . A hydroxyl intermediate (e.g., 2-hydroxyethylpyrazole) is treated with DAST in dichloromethane at −20°C.
Conditions :
- Molar ratio (DAST:substrate): 1.2:1
- Reaction time: 2–4 hours
- Yield: 70–76%
Halogen Exchange
Bromoethyl intermediates are converted to fluoroethyl derivatives using KF or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents.
Example :
$$
\text{1-(2-Bromoethyl)-4-methylpyrazole} + \text{KF} \xrightarrow{\text{DMSO}} \text{1-(2-Fluoroethyl)-4-methylpyrazole}
$$
Efficiency :
- Temperature: 80–100°C
- Yield: 58–64%
Hydrochloride Salt Formation
The free base is treated with HCl gas or concentrated HCl in ethanol or diethyl ether to precipitate the hydrochloride salt.
Purification :
- Recrystallization from ethanol/ether mixtures
- Purity: >98% (HPLC)
- Yield: 89–95%
Industrial-Scale Synthesis
Continuous Flow Reactors
Patents highlight the use of continuous flow systems for high-throughput synthesis. Key advantages include:
Catalytic Optimization
Palladium on carbon (Pd/C) and platinum on alumina (Pt/Al₂O₃) improve reduction steps, achieving turnover numbers (TON) >500.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity | Requires anhydrous conditions | 72–89% | Lab to pilot scale |
| Reductive Amination | Mild conditions | Costly catalysts (Pd, Pt) | 65–90% | Industrial |
| DAST Fluorination | Rapid reaction | Toxicity of DAST | 70–76% | Lab scale |
| Halogen Exchange | Inexpensive reagents | Lower yields | 58–64% | Pilot scale |
Quality Control and Characterization
Analytical Techniques
Stability Studies
- Hydrochloride salt stable at 25°C/60% RH for 24 months.
- Degrades via hydrolysis of the fluoroethyl group under acidic conditions (pH <2).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Pyrazole derivatives, including N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride, have demonstrated significant antimicrobial properties. Research indicates that pyrazoles can inhibit a range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. For instance, studies have shown that compounds with similar structures exhibit minimum inhibitory concentrations (MIC) in the low micromolar range against various pathogens .
| Microorganism | MIC (µg/mL) | Compound |
|---|---|---|
| E. coli | 5.0 | N-benzyl... |
| S. aureus | 10.0 | N-benzyl... |
| Candida albicans | 15.0 | N-benzyl... |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride have been shown to stabilize red blood cell membranes and inhibit inflammatory mediators . In vitro studies suggest that these compounds can significantly reduce pro-inflammatory cytokines.
Cancer Research
Recent investigations into the anticancer properties of pyrazole derivatives have yielded promising results. N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride has been studied for its potential to induce apoptosis in cancer cells. For example, derivatives with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 12.5 | Apoptosis |
| MCF7 | 15.0 | Cell cycle arrest |
Neurological Applications
N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride has been explored for its potential as an AMPA receptor modulator, which could have implications in treating neurological disorders such as Alzheimer's disease and epilepsy . The modulation of AMPA receptors can enhance synaptic transmission and neuroprotection.
Agrochemical Applications
The compound's structural characteristics allow it to be investigated for use in agrochemicals, particularly as a potential herbicide or pesticide. Pyrazole derivatives are known for their ability to inhibit specific enzymes in plant growth regulation, making them candidates for agricultural applications .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and tested their antimicrobial efficacy against clinical isolates of bacteria. The study found that N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride exhibited potent activity against resistant strains of E. coli, highlighting its potential as a novel therapeutic agent .
Case Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer effects of pyrazole derivatives demonstrated that treatment with N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride resulted in significant apoptosis in A549 cells, with mechanisms involving caspase activation and mitochondrial dysfunction being elucidated .
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
A comparative analysis of structurally related pyrazole derivatives is presented below. Key differences in substituents and physicochemical properties are highlighted.
Functional Group Impact
- Fluorine Substitution : The 2-fluoroethyl group in the target compound contrasts with the 4-fluorobenzyl group in analogues (e.g., N-(4-fluorobenzyl) derivatives). Fluorine in the ethyl chain may reduce steric hindrance compared to aromatic fluorine .
- Amine Modifications : The benzylamine group in the target compound differs from cyclopropylamine or methoxypropan-2-amine substituents in analogues. Benzyl groups often improve binding to hydrophobic pockets in biological targets .
Computational Comparison Methods
Graph-based structural similarity algorithms (e.g., graph isomorphism) are critical for comparing pyrazole derivatives. These methods prioritize functional group positions and connectivity over simplistic bit-vector representations . For example:
- The target compound shares a pyrazole core with 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride but diverges in the N-benzyl substitution .
- SMILES string comparisons (e.g.,
CCn1ccc(CNc2nn(CCF)cc2C)n1.Clfor the target compound) reveal nuanced differences in branching and substituent placement .
Biological Activity
N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies, providing a comprehensive overview of the compound's activity.
- Molecular Formula : C13H17ClFN3
- Molecular Weight : 269.74 g/mol
- Structure : The compound features a benzyl group, a fluoroethyl substituent, and an amine functional group, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the Pyrazole Ring : Starting materials undergo condensation reactions.
- Substitution Reactions : The introduction of the benzyl and fluoroethyl groups.
- Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.
Biological Activity
Preliminary studies suggest that this compound exhibits a range of biological activities:
Antiproliferative Activity
Research has indicated that compounds similar to this compound show significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated derivatives have demonstrated their ability to inhibit the growth of breast, colon, and lung cancer cells through mechanisms that do not involve dihydrofolate reductase (DHFR) inhibition .
The biological activity is primarily attributed to the compound's interaction with specific biological targets. Interaction studies highlight its binding affinity to various receptors and enzymes, which is crucial for understanding its therapeutic potential. The specific pathways and interactions can vary based on structural modifications and experimental conditions.
Study 1: Anticancer Activity
In a study evaluating several pyrazole derivatives, this compound was tested for its antiproliferative effects against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of control compounds.
Study 2: Receptor Binding Assays
Another investigation focused on the receptor binding profile of this compound. The study utilized radiolabeled ligands to assess binding affinity to sigma receptors, revealing moderate affinity that suggests potential for neuropharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
